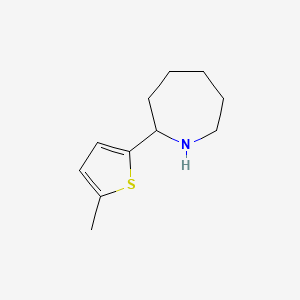
2-(diphenylphosphino)-1-methyl-1H-imidazole
概要
説明
2-(Diphenylphosphino)-1-methyl-1H-imidazole is an organophosphorus compound that features a phosphine group attached to an imidazole ring. This compound is of significant interest in coordination chemistry and catalysis due to its unique structural properties and ability to act as a ligand in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diphenylphosphino)-1-methyl-1H-imidazole typically involves the reaction of 2-chloro-1-methyl-1H-imidazole with diphenylphosphine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-(Diphenylphosphino)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Substitution: Halogenated imidazoles and bases like sodium hydride or potassium tert-butoxide are typical reagents.
Coordination: Transition metals such as palladium, platinum, and rhodium are often used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted imidazole derivatives.
Coordination: Metal-phosphine complexes.
科学的研究の応用
2-(Diphenylphosphino)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions and hydroformylation.
Biology: The compound is studied for its potential use in bioinorganic chemistry, where it can form complexes with biologically relevant metals.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its ability to form stable complexes with metals is advantageous.
作用機序
The mechanism by which 2-(diphenylphosphino)-1-methyl-1H-imidazole exerts its effects is primarily through its role as a ligand. The phosphine group coordinates to metal centers, stabilizing the metal and facilitating various catalytic processes. The imidazole ring can also participate in hydrogen bonding and other interactions, further influencing the reactivity and stability of the complexes formed.
類似化合物との比較
1,2-Bis(diphenylphosphino)ethane: Another diphosphine ligand with a different backbone structure.
Bis[(2-diphenylphosphino)phenyl] ether:
4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene: A related compound with a xanthene backbone.
Uniqueness: 2-(Diphenylphosphino)-1-methyl-1H-imidazole is unique due to the presence of the imidazole ring, which provides additional coordination sites and electronic properties compared to other diphosphine ligands. This makes it particularly versatile in forming stable complexes with a wide range of metals, enhancing its utility in various catalytic and coordination chemistry applications.
特性
IUPAC Name |
(1-methylimidazol-2-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2P/c1-18-13-12-17-16(18)19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETUDUREHZVDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394159 | |
| Record name | 2-(diphenylphosphino)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150404-18-5 | |
| Record name | 2-(diphenylphosphino)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(diphenylphosphanyl)-1-methyl-1H-imidazole interesting as a ligand in ruthenium complexes?
A1: 2-(Diphenylphosphanyl)-1-methyl-1H-imidazole (abbreviated as PPh2MeIm or PN in the research) exhibits hemilabile behavior when coordinated to ruthenium. [] This means it can bind to the metal center through both the phosphorus and nitrogen atoms (κ2-P,N coordination mode), or just through the phosphorus atom (κ1-P coordination mode). This flexibility allows for the formation of diverse ruthenium complexes with varying structures and potentially different reactivities. The research demonstrates this hemilability through the formation of both mononuclear and dinuclear ruthenium complexes with different coordination modes of PPh2MeIm.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Oxo-4-[2-(phenylcarbamoyl)hydrazinyl]butanoic acid](/img/structure/B1364418.png)
![4-[(2,5-Dimethylphenyl)amino]butan-1-ol](/img/structure/B1364419.png)





![2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1364440.png)



![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)

